Indoxyl glucuronide

Übersicht

Beschreibung

Indoxyl glucuronide is a metabolite derived from indoxyl, which is produced in the liver through the action of UDP-glucuronyltransferase. This compound plays a significant role in the excretion of toxic substances, drugs, and other non-energy-yielding substances from the body . This compound is known for its ability to form indigoid dyes upon enzymatic cleavage and oxidative dimerization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indoxyl glucuronide can be synthesized through various glycosylation reactions. One common method involves the condensation of a monosaccharide with an aliphatic or aromatic alcohol, forming a glycoside bond . The Michael reaction, Fischer reaction, and Koenigs-Knorr reaction are some of the methodologies used for preparing O-glycosides .

Industrial Production Methods: Industrial production of this compound typically involves enzymatic synthesis. For example, β-glucuronidase from Escherichia coli can be used to catalyze the formation of this compound under physiological conditions . This method ensures high yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Indoxyl glucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: β-glucuronidase enzyme, sodium phosphate buffer (pH 7.0), and dimethyl sulfoxide (DMSO).

Hydrolysis: Sodium bicarbonate suspended in methanol at room temperature.

Major Products:

Indigoid Dyes: Formed through oxidative dimerization of indoxyl.

Hydrolyzed Derivatives: Resulting from the removal of protecting groups.

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Detection of Escherichia coli

Indoxyl glucuronide has been evaluated as a specific chromogen for the detection of Escherichia coli in microbiological assays. A study demonstrated that media supplemented with this compound yielded a high confirmation rate (93.3%) for E. coli when using the membrane filter method. This method outperformed other media in terms of both recovery and verification rates, indicating its effectiveness as a selective indicator for this pathogen .

Toxicological Implications

Uremic Toxin Profile

As a uremic toxin, this compound has significant implications in renal health. Elevated levels of this compound can contribute to uremic syndrome, which may manifest through various symptoms including nausea, vomiting, and loss of appetite . Research has shown that this compound correlates positively with other uremic toxins such as indoxyl sulfate and phenyl sulfate, highlighting its role in renal impairment and its potential as a biomarker for kidney function .

Impact on Immune Function

Recent studies have indicated that this compound may influence immune responses. For instance, it has been found to down-regulate phagocytic activity in macrophages, which could exacerbate immune dysfunction in individuals with kidney disease. The cytotoxic effects observed suggest that monitoring levels of this compound could be crucial for understanding its impact on immune health in uremic patients .

Therapeutic Potential

Prodrugs for Cancer Therapy

This compound has been explored as part of β-glucuronidase-responsive prodrugs aimed at selective cancer chemotherapy. These prodrugs can be activated by specific enzymes present in tumor tissues, thereby potentially allowing for targeted therapy with reduced systemic toxicity. The preparation of various indoxyl-glucuronide derivatives has been documented, indicating ongoing research into their efficacy and application in cancer treatment .

Data Tables

Case Studies

- Microbiological Study : In a controlled study involving 413 colonies tested on indoxyl-supplemented media, researchers confirmed that this compound significantly enhances the detection accuracy of E. coli, demonstrating its utility in clinical microbiology.

- Toxicological Assessment : A cohort study highlighted the relationship between serum levels of this compound and markers of kidney function, establishing it as a potential biomarker for assessing renal impairment.

- Cancer Treatment Research : Experimental studies on β-glucuronidase-responsive prodrugs incorporating this compound showed promising results in selectively targeting cancer cells while minimizing effects on healthy tissues.

Wirkmechanismus

Indoxyl glucuronide exerts its effects through enzymatic cleavage by β-glucuronidase. This cleavage releases indoxyl, which then undergoes oxidative dimerization to form indigoid dyes . The molecular targets and pathways involved include the enzymatic action of β-glucuronidase and the subsequent oxidative reactions .

Vergleich Mit ähnlichen Verbindungen

- Indoxyl Phosphate

- Indoxyl Sulfate

- Indoxyl Glucoside

Comparison: Indoxyl glucuronide is unique in its ability to form indigoid dyes upon enzymatic cleavage and oxidative dimerization . While other indoxyl derivatives like indoxyl sulfate and indoxyl glucoside also undergo similar enzymatic reactions, this compound’s glucuronide moiety provides distinct advantages in terms of solubility and reactivity .

Biologische Aktivität

Indoxyl glucuronide (IG) is a significant metabolite derived from indole, primarily generated in the liver through the action of UDP-glucuronosyltransferases (UGTs). This compound has garnered attention due to its biological activities, particularly in the context of uremic toxicity and its implications in chronic kidney disease (CKD). This article delves into the synthesis, biological roles, enzymatic interactions, and implications of this compound, supported by relevant data and case studies.

Synthesis and Metabolism

This compound is synthesized via glucuronidation, a crucial phase II metabolic pathway that enhances the solubility of lipophilic substances for excretion. The reaction involves the conjugation of glucuronic acid to indoxyl, resulting in a compound that is significantly more water-soluble than its precursor . This process facilitates the elimination of potentially toxic metabolites from the body, particularly in renal function.

Biological Activity and Toxicity

This compound has been identified as a uremic toxin , which poses risks for individuals with impaired kidney function. Elevated levels of IG are associated with various pathological conditions, including cardiovascular diseases and inflammation in CKD patients. Research indicates that IG can inhibit hypoxia-induced signaling pathways, thereby exacerbating tissue damage under low oxygen conditions .

Table 1: Biological Effects of this compound

Enzymatic Interactions

The enzymatic conversion of this compound back to indole can occur through the action of β-glucuronidase, an enzyme that hydrolyzes glucuronides. This reaction can lead to the formation of indigoid dyes under certain conditions, highlighting the compound's potential utility in biochemical assays and therapeutic applications .

Case Study: Enzymatic Hydrolysis

A study demonstrated that various indoxyl-glucuronide derivatives exhibited different yields of indigoid products when treated with β-glucuronidase from different sources (e.g., bovine liver vs. E. coli). The results indicated that specific structural features significantly influenced enzymatic activity and product yield:

| Compound | β-Glucuronidase Source | Yield (%) |

|---|---|---|

| VI | Bovine | 75 |

| VI | E. coli | 133 |

| 20 | Tritosomes | 87 |

| 13 | E. coli | <1 |

This variability underscores the importance of enzyme source and substrate structure in determining reaction outcomes .

Clinical Implications

The clinical relevance of this compound is particularly pronounced in the management of CKD. Elevated levels of IG correlate with increased inflammatory markers and decreased kidney function. A study involving CKD patients found that higher dietary fiber intake was associated with lower levels of IG and improved renal parameters over an 18-month follow-up period. This suggests a potential therapeutic avenue for managing uremic toxins through dietary modifications .

Table 2: Dietary Fiber Impact on this compound Levels

| Dietary Fiber Intake (g/day) | This compound Levels (μmol/L) | eGFR (mL/min) |

|---|---|---|

| <25 | Higher | Lower |

| ≥25 | Lower | Higher |

Eigenschaften

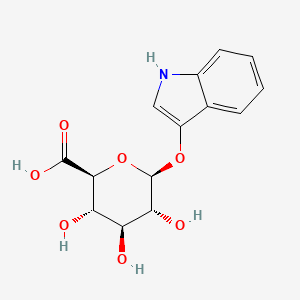

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(1H-indol-3-yloxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO7/c16-9-10(17)12(13(19)20)22-14(11(9)18)21-8-5-15-7-4-2-1-3-6(7)8/h1-5,9-12,14-18H,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYNOZVWCFXSNE-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957188 | |

| Record name | 3-Indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indoxyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35804-66-1 | |

| Record name | 3-Indolyl-β-D-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35804-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indoxyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035804661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Indolyl-beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indoxyl glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010319 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is indoxyl glucuronide and where does it come from?

A1: this compound is a metabolite of tryptophan produced by the gut microbiome. [, ] Bacteria in the colon metabolize tryptophan into indole, which is further metabolized in the liver into indoxyl sulfate and this compound. [, ]

Q2: Why is this compound important in the context of kidney disease?

A2: this compound is considered a uremic toxin, meaning it accumulates in the blood of patients with chronic kidney disease (CKD) due to impaired kidney function. [, , ]

Q3: Does this compound directly impact cognitive function in CKD patients?

A4: A study investigating the relationship between uremic toxin levels and cognitive function after kidney transplantation found no significant improvement in cognitive domains specifically related to the transplant within the first three months. [] This suggests that this compound, despite its decrease after transplantation, might not have an immediate effect on cognitive function.

Q4: Are there dietary factors that influence this compound levels?

A5: Yes, dietary protein intake can significantly affect the generation of this compound. [] A study in human subjects showed that a high protein diet led to increased plasma levels and urinary excretion of this compound. []

Q5: What analytical techniques are used to measure this compound?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method used to measure this compound levels in various biological samples, including serum and urine. [, , ]

Q6: How does the structure of this compound relate to its properties?

A8: this compound is formed by the conjugation of glucuronic acid to the indoxyl molecule. [, ] This glucuronidation process often increases water solubility, aiding in the excretion of compounds like this compound. [] Researchers have synthesized various this compound derivatives, modifying their structures to explore their potential in bioconjugation chemistry and drug delivery. []

Q7: Are there any known effects of this compound on erythropoiesis?

A9: Yes, research suggests that this compound might negatively impact erythropoiesis. [] A study found that this compound inhibited hypoxia-inducible factor-dependent erythropoietin expression, potentially contributing to anemia in CKD patients. []

Q8: Does the presence or absence of a colon impact this compound levels?

A10: Yes, a study comparing hemodialysis patients with and without colons found that this compound was significantly lower in patients without colons. [] This finding underscores the crucial role of the colon and its resident microbiota in generating this uremic toxin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.